2-Ethenyl-5-fluorophenol
Description
2-Ethenyl-5-fluorophenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both an ethenyl group (a vinyl group) and a fluorine atom attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
CAS No. |
1643177-38-1 |
|---|---|
Molecular Formula |
C8H7FO |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-ethenyl-5-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 |
InChI Key |
GMNDMODYHMDINI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a vinyl boronic acid and 2-fluorophenol. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of 2-Ethenyl-5-fluorophenol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Ethenyl-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The ethenyl group may also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, lacking the ethenyl and fluorine substituents.
2-Fluorophenol: Similar structure but without the ethenyl group.
4-Ethenylphenol: Similar structure but with the ethenyl group in a different position.
Uniqueness
2-Ethenyl-5-fluorophenol is unique due to the combination of the ethenyl and fluorine substituents on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
2-Ethenyl-5-fluorophenol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of 2-ethenyl-5-fluorophenol, focusing on its synthesis, pharmacological properties, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
2-Ethenyl-5-fluorophenol is characterized by a fluorine atom at the 5-position of the phenolic ring and an ethenyl group at the 2-position. The synthesis of this compound typically involves the reaction of 5-fluorophenol with appropriate reagents to introduce the ethenyl group. Various synthetic pathways have been explored, including electrophilic aromatic substitution and cross-coupling reactions.
Anticancer Activity
Fluorinated compounds have been extensively studied for their anticancer properties. In particular, fluorine substitution can enhance the metabolic stability of drugs, potentially increasing their efficacy against cancer cells. A related compound, 5-fluorobenzothiazole, has shown significant antitumor activity, suggesting that 2-ethenyl-5-fluorophenol may also possess similar properties . The mechanism of action often involves interference with nucleic acid synthesis or disruption of cellular metabolism.
Cytotoxic Effects
In vitro studies have demonstrated that fluorinated phenols can exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to 2-ethenyl-5-fluorophenol have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells . This suggests that further investigation into the cytotoxicity of 2-ethenyl-5-fluorophenol could yield promising results for its use in cancer therapy.
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
- Antifungal Activity : The antifungal properties of related fluorinated compounds suggest that 2-ethenyl-5-fluorophenol may inhibit fungal growth through disruption of cell wall synthesis or metabolic pathways.
- Anticancer Potential : Studies on fluorinated phenols indicate that they can inhibit cell proliferation in cancer cell lines. The presence of fluorine may enhance binding affinity to targets involved in cell cycle regulation.
- Toxicological Assessments : Preliminary toxicological studies on related compounds indicate a range of effects at varying doses, including mild irritation but no significant carcinogenic effects . Such findings necessitate further investigation into the safety profile of 2-ethenyl-5-fluorophenol.
Q & A
Basic: What are the established synthesis protocols for 2-Ethenyl-5-fluorophenol?
Synthesis typically involves fluorination of phenol derivatives or substitution reactions using fluorinating agents like Selectfluor®. A common method is the nucleophilic aromatic substitution of 5-fluoro-2-nitrophenol followed by reduction and vinylation. Key steps include maintaining anhydrous conditions to prevent hydrolysis and using catalysts like palladium for coupling reactions. Refer to CAS registry data for purity validation .
Basic: What safety precautions are necessary when handling 2-Ethenyl-5-fluorophenol in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers away from oxidizing agents.
- First Aid : In case of exposure, rinse affected areas with water and seek medical attention immediately. Safety protocols align with OSHA and EU chemical handling guidelines .
Advanced: How can researchers optimize the yield of 2-Ethenyl-5-fluorophenol under varying catalytic conditions?
- Experimental Variables : Test palladium, copper, or nickel catalysts in cross-coupling reactions.
- Solvent Systems : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents.
- Temperature Gradients : Conduct reactions at 60–120°C to identify optimal thermal conditions.
- Analytical Validation : Use HPLC or GC-MS to quantify yield and byproducts. Reference fluorinated intermediate synthesis methodologies for benchmarking .
Advanced: What analytical techniques are most effective for characterizing the structural purity of 2-Ethenyl-5-fluorophenol?
- NMR Spectroscopy : NMR confirms fluorine positioning; NMR identifies vinyl proton coupling patterns.
- X-ray Crystallography : Resolves crystal structure and stereochemistry (e.g., Acta Crystallographica protocols) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection ensures purity >98% .
Advanced: How should researchers address discrepancies in reported bioactivity data for 2-Ethenyl-5-fluorophenol across studies?
- Methodological Audit : Compare cell lines, assay conditions (e.g., pH, temperature), and control groups.
- Confounding Variables : Check for impurities (e.g., isomers) using orthogonal analytical methods.
- Replication : Repeat experiments under standardized protocols. Cross-reference EPA and ECHA toxicity databases for consistency .
Basic: What are the key physicochemical properties of 2-Ethenyl-5-fluorophenol relevant to experimental design?
- Solubility : Moderately soluble in ethanol, DMSO; insoluble in water.
- Stability : Degrades under UV light; store in amber vials.
- pKa : ~8.2 (phenolic OH), influencing reactivity in basic conditions.
- Melting Point : 85–88°C (varies with purity). Validate via DSC .
Advanced: What computational models are suitable for predicting the reactivity of 2-Ethenyl-5-fluorophenol in novel reactions?
- Density Functional Theory (DFT) : Simulate electrophilic substitution pathways and transition states.
- Molecular Dynamics : Model solvent interactions and steric effects.
- Software Tools : Use Gaussian, ORCA, or VASP with fluorine-specific basis sets. Validate predictions with experimental kinetic data .
Advanced: How can researchers design experiments to assess the environmental impact of 2-Ethenyl-5-fluorophenol degradation products?
- Degradation Pathways : Perform photolysis/hydrolysis studies under simulated environmental conditions.
- Ecotoxicology : Use Daphnia magna or algal bioassays to measure LC50 values.
- Analytical Monitoring : Employ LC-MS/MS to detect metabolites like fluorocatechol. Align protocols with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
